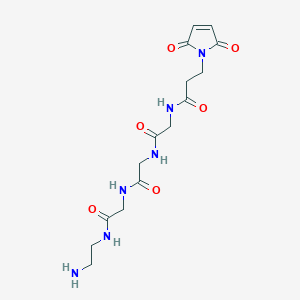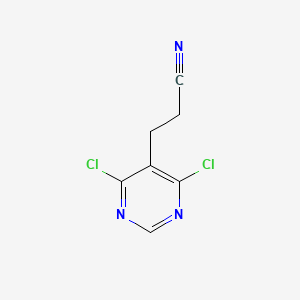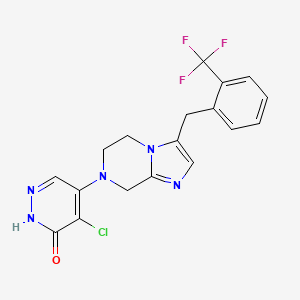
Trpc5-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trpc5-IN-3 is a chemical compound known for its inhibitory effects on the transient receptor potential canonical 5 (TRPC5) channel. TRPC5 channels are non-selective cation channels that play a role in various physiological processes, including anxiety, depression, and kidney disease . This compound is a promising candidate for therapeutic applications due to its ability to modulate TRPC5 activity.
準備方法
The synthesis of Trpc5-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical structure. Industrial production methods may involve scaling up these reactions in larger reactors with optimized conditions to ensure high yield and purity .
化学反応の分析
Trpc5-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Trpc5-IN-3 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the TRPC5 channel and its role in cellular processes. In biology, this compound is used to investigate the physiological and pathological functions of TRPC5 in various tissues, including the brain, liver, kidney, and pancreas . In medicine, this compound shows promise in the treatment of anxiety disorders, depression, and kidney disease by inhibiting TRPC5 activity .
作用機序
Trpc5-IN-3 exerts its effects by binding to specific sites on the TRPC5 channel, stabilizing it in a non-conductive closed state. This inhibition prevents the influx of cations such as calcium and sodium, thereby modulating downstream signaling pathways . The molecular targets of this compound include the voltage sensor-like domain and the pore region of the TRPC5 channel . By inhibiting TRPC5 activity, this compound can influence various physiological processes, including neuronal excitability, calcium homeostasis, and cellular signaling .
類似化合物との比較
Trpc5-IN-3 is unique compared to other TRPC5 inhibitors due to its specific binding sites and inhibitory mechanism. Similar compounds include clemizole and HC-070, which also inhibit TRPC5 but bind to different regions of the channel . Clemizole binds inside the voltage sensor-like domain, while HC-070 is wedged between adjacent subunits . These differences in binding sites and mechanisms of action highlight the uniqueness of this compound as a TRPC5 inhibitor .
特性
分子式 |
C18H15ClF3N5O |
|---|---|
分子量 |
409.8 g/mol |
IUPAC名 |
5-chloro-4-[3-[[2-(trifluoromethyl)phenyl]methyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H15ClF3N5O/c19-16-14(9-24-25-17(16)28)26-5-6-27-12(8-23-15(27)10-26)7-11-3-1-2-4-13(11)18(20,21)22/h1-4,8-9H,5-7,10H2,(H,25,28) |
InChIキー |
YCFHBAWLBRKMTI-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=NC=C2CC3=CC=CC=C3C(F)(F)F)CN1C4=C(C(=O)NN=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


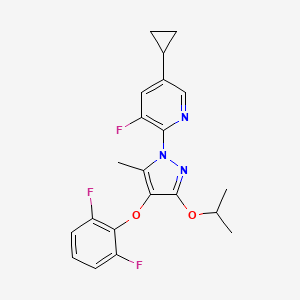
![6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B15145141.png)

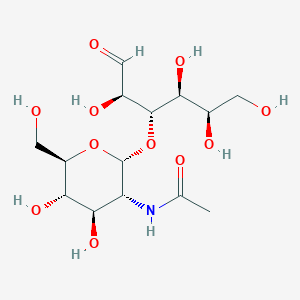
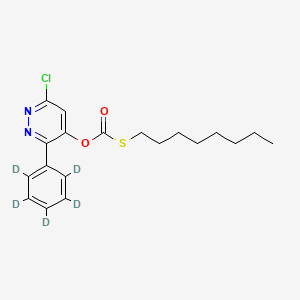
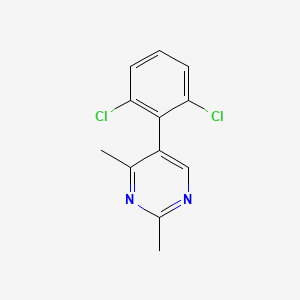
![3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate](/img/structure/B15145159.png)
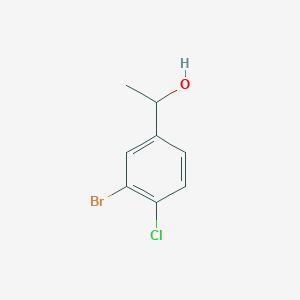
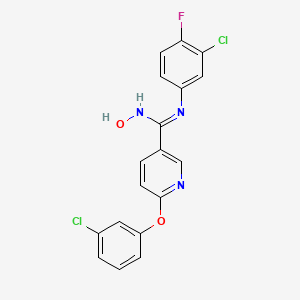
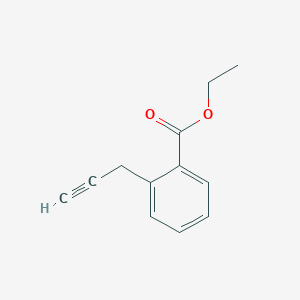

![4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B15145199.png)
